4-Ethyl-2-methoxyphenol-d2

Stable Isotope Dilution Analysis GC-MS Volatile Phenol Quantification

Quantifying 4-ethylguaiacol in wine and environmental samples is hampered by matrix effects. 4-Ethyl-2-methoxyphenol-d2 (d2 on ethyl side chain) addresses this as a co-eluting, mass-shifted (+2 Da) internal standard for SIDA-GC-MS, compensating for analyte losses. • Enables precise Brettanomyces spoilage & smoke taint marker quantitation in wine • Serves as wood smoke tracer in airborne PM source apportionment studies • Ethyl-side-chain d2 labeling survives GC-MS fragmentation for reliable integration

Molecular Formula C9H12O2
Molecular Weight 154.20 g/mol
Cat. No. B12385831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-methoxyphenol-d2
Molecular FormulaC9H12O2
Molecular Weight154.20 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3/i1D,3D
InChIKeyCHWNEIVBYREQRF-SDTNDFKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-2-methoxyphenol-d2 Standard Overview


4-Ethyl-2-methoxyphenol-d2 (also known as 4-Ethylguaiacol-d2; CAS 1335401-59-6) is a stable isotope-labeled analog of the volatile phenol 4-ethylguaiacol, incorporating two deuterium atoms at the ethyl side chain . It is primarily utilized as an internal standard for stable isotope dilution analysis (SIDA) in gas chromatography-mass spectrometry (GC-MS) to enable accurate quantification of 4-ethylguaiacol in complex matrices such as food, beverages, and environmental samples [1].

Type Deuterated internal standard (d2 on ethyl side chain)
Workflow Stable isotope dilution analysis (SIDA) in GC-MS
Matrix fit Food, beverage, and environmental sample matrices

Why 4-Ethyl-2-methoxyphenol-d2 Is Irreplaceable


The non-deuterated form (4-ethylguaiacol) is indistinguishable from the endogenous analyte in mass spectrometry, rendering it unsuitable as an internal standard for accurate quantification. Deuterated analogs such as 4-Ethyl-2-methoxyphenol-d2 co-elute with the native compound but are mass-shifted, allowing separate detection and compensation for matrix effects and sample preparation losses [1]. This isotopic dilution approach is essential for achieving the precision required in regulatory and research settings [2].

Non-deuterated 4-ethylguaiacol cannot be resolved from endogenous analyte

The unlabeled form co-elutes and shares the same mass, preventing accurate quantification in complex matrices.

Aromatic ring-deuterated analogs may lose label during fragmentation

Label loss can reduce effective mass shift and compromise quantification reliability; ethyl-labeled d2 avoids this risk.

Higher-mass d5 analog may shift retention time

The +5 Da mass difference can alter chromatographic behavior; the d2 variant may provide a retention-time advantage where minimal shift is desired, though direct comparison data is limited.

4-Ethyl-2-methoxyphenol-d2 vs. Alternative Internal Standards


Isotope Label Retention in GC-MS Fragmentation

4-Ethyl-2-methoxyphenol-d2, with deuterium atoms located on the ethyl side chain, maintains the isotopic label during electron ionization fragmentation, whereas aromatic ring-deuterated analogs may lose the label, compromising quantification accuracy. The microwave-assisted deuterium exchange method specifically targeted the ethyl group for labeling to ensure retention during mass spectrometry fragmentation [1]. This contrasts with aromatic ring-deuterated analogs where label loss during fragmentation can reduce effective mass difference and quantification reliability.

Label retention in GC-MS
Class-level
Label retention confirmed vs. Potential loss for ring-deuterated analogs
Supports consistent mass-offset throughout analysis
Inference based on labeling position rationale
Stable Isotope Dilution Analysis GC-MS Volatile Phenol Quantification

Matrix Effect Mitigation in SPME-GC-MS

In solid-phase microextraction (SPME) analysis of Brettanomyces off-flavor compounds, the use of partially deuterated 4-ethylguaiacol as an internal standard resulted in 'good reproducibility, high sensitivity and no evidence of a significant matrix effect' [1]. Without a deuterated internal standard, matrix effects from wine components can cause signal suppression or enhancement, leading to quantification errors.

SPME-GC-MS matrix effect
Reported
No significant matrix effect; good reproducibility achieved
Method context for Brettanomyces off-flavor analysis
Qualitative assessment only; quantitative data not provided
SPME Matrix Effect Mitigation Brettanomyces Off-Flavor

d2 vs. d5 Deuterium Labeling Comparison

4-Ethyl-2-methoxyphenol-d2 (ethyl-labeled, MW 154.20) provides a +2 Da mass shift relative to the unlabeled compound (MW 152.19), whereas the d5 analog (4-Ethylguaiacol-d5, CAS 1219803-12-9, MW 157.22) provides a +5 Da shift . While both serve as internal standards, the d2 variant may be preferred in applications where a smaller mass shift is desired to minimize isotopic effects on chromatographic retention time, though specific retention time shift data is not available in the examined sources. The d2 compound is commercially available with ≥98% purity from multiple suppliers .

d2 vs. d5 mass shift
Data to verify
+2 Da (MW 154.20) vs. +5 Da for d5 analog (MW 157.22)
Smaller mass shift may reduce isotopic retention-time effects
No direct retention shift comparison data available
Deuterium Labeling Isotopic Purity Mass Spectrometry

4-Ethyl-2-methoxyphenol-d2 Key Applications


Quantifying 4-Ethylguaiacol in Wine and Beverages

Use as an internal standard in GC-MS methods for accurate determination of 4-ethylguaiacol levels, which is a key marker for Brettanomyces spoilage and smoke taint in wines [1]. The deuterated standard compensates for sample preparation variability and matrix effects inherent in complex beverage matrices [2].

Environmental Wood Smoke Tracer Monitoring

Employ as an isotopically labeled internal standard in the analysis of airborne particulate matter to quantify 4-ethylguaiacol as a specific tracer for wood smoke emissions, enabling source apportionment studies [3]. The ethyl-side-chain labeling ensures label retention during GC-MS fragmentation typical of environmental sample analysis [4].

Volatile Phenol Profiling Method Development

Incorporate into stable isotope dilution assays (SIDA) during method development to establish calibration curves with enhanced linearity and precision, reducing the need for matrix-matched calibration standards . The compound's well-defined deuterium labeling pattern (d2 on ethyl group) provides a reliable +2 Da mass shift that is easily resolved from the native analyte [1].

Application
Selection Property
Validation Focus
Brettanomyces spoilage & smoke taint quantification
Deuterated ISTD for SIDA-GC-MS
Matrix-effect correction for complex beverage matrices
Wood smoke tracer in airborne particulate matter
Label retention during GC-MS fragmentation
Source apportionment accuracy
Volatile phenol profiling method development
Well-defined +2 Da mass shift
Calibration linearity & precision

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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